molecular formula C17H22N2O4 B6978674 3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid

3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid

Cat. No.: B6978674
M. Wt: 318.4 g/mol
InChI Key: RTHVTHCCGFWGGI-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid is a complex organic compound featuring a pyrrolidine ring, a morpholine moiety, and a benzoic acid group

Properties

IUPAC Name

3-(3-methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-10-19(11-15(12)18-5-7-23-8-6-18)16(20)13-3-2-4-14(9-13)17(21)22/h2-4,9,12,15H,5-8,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVTHCCGFWGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N2CCOCC2)C(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation reactions: These reactions often involve the use of reagents like acyl chlorides or anhydrides to form the carbonyl group.

  • Reduction reactions: Reduction of intermediates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is common.

  • Amination reactions:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: LiAlH4, NaBH4, and catalytic hydrogenation are typical reduction methods.

  • Substitution: Amines, alcohols, and halides are common nucleophiles used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes can be formed.

  • Reduction: Alcohols and amines are common products.

  • Substitution: Amides, esters, and ethers are typical products.

Scientific Research Applications

3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound may be used in biological assays to study its interaction with various biomolecules and cellular pathways.

  • Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • 3-(4-Methylmorpholin-4-yl)pyrrolidine-1-carboxylic acid

  • 3-(3-Methylmorpholin-4-yl)pyrrolidine-1-carboxylic acid

  • 3-(4-Morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid

Uniqueness: 3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid is unique due to its specific structural features, such as the presence of both a methyl group and a morpholine moiety on the pyrrolidine ring

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